Fluoro(2-methoxyphenyl)dimethylsilane

Description

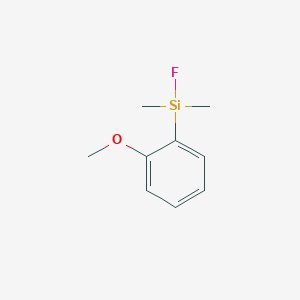

Fluoro(2-methoxyphenyl)dimethylsilane is an organosilicon compound featuring a dimethylsilane core substituted with a fluorine atom and a 2-methoxyphenyl group. Its molecular formula is C₉H₁₃FO₂Si, with a molecular weight of 200.29 g/mol. This compound is of interest in organic synthesis and materials science due to the electronic effects of the fluorine atom (electron-withdrawing) and the methoxy group (electron-donating), which influence reactivity and stability.

Properties

CAS No. |

64544-56-5 |

|---|---|

Molecular Formula |

C9H13FOSi |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

fluoro-(2-methoxyphenyl)-dimethylsilane |

InChI |

InChI=1S/C9H13FOSi/c1-11-8-6-4-5-7-9(8)12(2,3)10/h4-7H,1-3H3 |

InChI Key |

UTXKGKKLPIFYIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1[Si](C)(C)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of (2-Methoxyphenyl)dimethylchlorosilane

The first step involves introducing the 2-methoxyphenyl group to dimethyldichlorosilane ($$\text{Me}2\text{SiCl}2$$) via a Grignard reaction:

- Reagents :

- Procedure :

- $$\text{Me}2\text{SiCl}2$$ is dissolved in dry tetrahydrofuran (THF) under nitrogen.

- $$\text{2-MeO-C}6\text{H}4\text{MgBr}$$ is added dropwise at 0°C, followed by stirring at room temperature for 6–8 hours.

- The mixture is quenched with saturated ammonium chloride, extracted with diethyl ether, and dried over $$\text{MgSO}4$$.

- Vacuum distillation yields ($$\text{2-MeO-C}6\text{H}4$$)$$\text{Me}2\text{SiCl}$$ as a colorless liquid.

Key Data :

Fluorination with Potassium Bifluoride (KHF$$_2$$)

The chlorosilane intermediate is fluorinated using mechanochemical conditions:

- Reagents :

- ($$\text{2-MeO-C}6\text{H}4$$)$$\text{Me}2\text{SiCl}$$.

- Potassium bifluoride ($$\text{KHF}2$$), acetic acid ($$\text{AcOH}$$).

- Procedure :

Key Data :

- Yield: 80–88%.

- Characterization: $$^{19}\text{F NMR}$$ (CDCl$$_3$$): δ −38.4 ppm (Si–F); $$^{29}\text{Si NMR}$$: δ −45.1 ppm (Si–F).

Organolithium Substitution Followed by AgF$$_2$$ Fluorination

Synthesis of (2-Methoxyphenyl)dimethylchlorosilane

An organolithium reagent replaces one chloride in $$\text{Me}2\text{SiCl}2$$:

- Reagents :

- 2-Bromoanisole, $$n$$-butyllithium ($$n$$-BuLi), $$\text{Me}2\text{SiCl}2$$.

- Procedure :

Key Data :

Fluorination with Silver(II) Fluoride (AgF$$_2$$)

The chlorosilane is fluorinated under mild conditions:

- Reagents :

- ($$\text{2-MeO-C}6\text{H}4$$)$$\text{Me}2\text{SiCl}$$, $$\text{AgF}2$$.

- Procedure :

Key Data :

Catalytic Substitution Using Palladium

Aryl Substitution with Pd/C Catalyst

A palladium-catalyzed coupling introduces the 2-methoxyphenyl group:

- Reagents :

- $$\text{Me}2\text{SiCl}2$$, 2-iodoanisole, Pd/C, tributylamine, tritolylphosphine.

- Procedure :

Key Data :

Fluorination with KF/Crown Ether

The chlorosilane is fluorinated using solubilized KF:

- Reagents :

- ($$\text{2-MeO-C}6\text{H}4$$)$$\text{Me}_2\text{SiCl}$$, KF, 18-crown-6.

- Procedure :

Key Data :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Grignard + KHF$$_2$$ | Solvent-free, scalable | Requires mechanochemical equipment | 80–88% |

| Organolithium + AgF$$_2$$ | High purity, mild conditions | Costly AgF$$_2$$, low-temperature handling | 82–90% |

| Pd Catalysis + KF | Avoids organometallic reagents | Longer reaction time, moderate yields | 68–75% |

Applications and Stability

Chemical Reactions Analysis

Types of Reactions: Fluoro(2-methoxyphenyl)dimethylsilane can undergo various chemical reactions, including:

Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction Reactions: The aromatic ring can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

- Substitution reactions yield derivatives with different functional groups replacing the fluoro group.

- Oxidation reactions produce phenolic compounds.

- Reduction reactions result in cyclohexyl derivatives.

Scientific Research Applications

Fluoro(2-methoxyphenyl)dimethylsilane has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

Materials Science: Incorporated into polymers and resins to enhance their properties, such as thermal stability and hydrophobicity.

Medicinal Chemistry: Investigated for potential use in drug design and development due to its unique structural features.

Catalysis: Employed as a ligand in transition metal-catalyzed reactions, improving the efficiency and selectivity of the catalytic process.

Mechanism of Action

The mechanism by which Fluoro(2-methoxyphenyl)dimethylsilane exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reaction mechanisms. The silicon atom can stabilize transition states and intermediates, facilitating the formation of desired products. In catalysis, it can coordinate with metal centers, altering their electronic and steric properties to enhance catalytic activity.

Comparison with Similar Compounds

iso-Propoxy(2-methoxyphenyl)dimethylsilane (6b)

(2-Fluoro-6-methoxyphenyl)trimethylsilane

- Structure : Fluorine and methoxy groups at positions 2 and 6 on the phenyl ring, with a trimethylsilane group.

- Molecular Formula: C₁₀H₁₅FOSi (note: lists C₁₂H₁₅BrO₂, which may reflect an error in the source).

- Molecular Weight : 198.31 g/mol (calculated).

- Key Properties :

Bis(2-methoxyphenyl)-1,1,2,2-tetramethyldisilane

- Structure : Two 2-methoxyphenyl groups linked via a tetramethyldisilane bridge.

- Molecular Formula : C₁₈H₂₆O₂Si₂

- Molecular Weight : 330.57 g/mol

- Key Properties: Higher molecular weight and symmetry reduce solubility but improve thermal stability .

Bis(pentafluorophenyl)dimethylsilane

- Structure : Two pentafluorophenyl groups attached to dimethylsilane.

- Molecular Formula : C₁₄H₁₀F₁₀Si

- Molecular Weight : 422.30 g/mol

- Key Properties :

Comparative Data Table

Research Findings and Trends

- Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound contrasts with alkoxy groups (e.g., iso-propoxy in 6b), which donate electrons. This difference impacts reactivity in cross-coupling or oxidation reactions .

- Steric Considerations : Ortho-substituted analogs (e.g., 2-fluoro-6-methoxy) exhibit hindered rotation, affecting reaction kinetics compared to para-substituted derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Fluoro(2-methoxyphenyl)dimethylsilane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of organosilanes like this compound often involves Grignard or hydrosilylation reactions. For example, bis(4-bromo-2-methyl-1H-inden-1-yl)dimethylsilane was synthesized via literature methods using precursor indenyl compounds and dimethylsilane derivatives under inert atmospheres . Key factors include temperature control (typically 0–25°C), stoichiometric ratios of reactants, and purification via column chromatography. Yield optimization may require iterative adjustment of catalyst loading (e.g., Pd or Pt catalysts) and solvent selection (e.g., THF or toluene) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly -, -, and -NMR, is critical for confirming substituent positions and purity. For example, HR-MAS NMR has been used to resolve structural ambiguities in fluorinated aromatic silanes by analyzing coupling constants and chemical shifts . Mass spectrometry (MS) and X-ray crystallography provide additional validation of molecular weight and crystal packing .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

- Methodological Answer : Organosilanes are sensitive to moisture and oxygen. Storage under inert gas (argon or nitrogen) in anhydrous solvents (e.g., dichloromethane) is recommended. Thermal stability can be assessed via thermogravimetric analysis (TGA), while hydrolytic stability may require kinetic studies in controlled humidity chambers. Safety protocols from analogous difluorosilanes suggest using flame-resistant equipment and avoiding direct skin contact .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Fluorine's electron-withdrawing effect enhances electrophilicity at the silicon center, facilitating nucleophilic substitutions. Comparative studies with non-fluorinated analogs (e.g., methoxy-substituted silanes) reveal faster reaction kinetics in Suzuki-Miyaura couplings. Electrochemical analysis, such as cyclic voltammetry, can quantify redox potentials to correlate substituent effects with reactivity .

Q. What computational methods are suitable for modeling the electronic structure and ligand properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are effective for predicting bond dissociation energies, frontier molecular orbitals, and charge distribution. For example, studies on difluorodimethylsilane used DFT to map electron density around the silicon atom, explaining its ligand behavior in catalytic systems . Molecular dynamics simulations further assess solvent interactions and steric effects.

Q. How can conflicting data on the compound’s catalytic activity be resolved?

- Methodological Answer : Discrepancies may arise from impurities, solvent polarity, or measurement techniques. Systematic replication under controlled conditions (e.g., standardized catalyst loading, solvent purity) is essential. Trend analysis, as applied to toxicity in substituted silanes, can identify structure-activity relationships (SARs). For instance, increased substitution reduces electrophilicity, which may explain lower catalytic activity in bulkier derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.